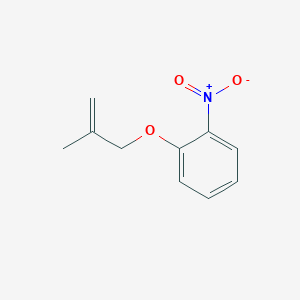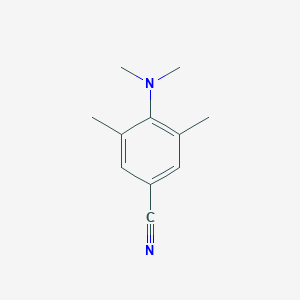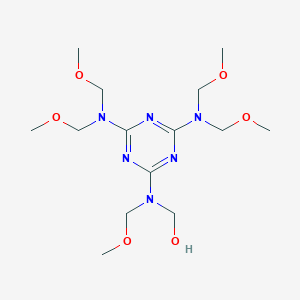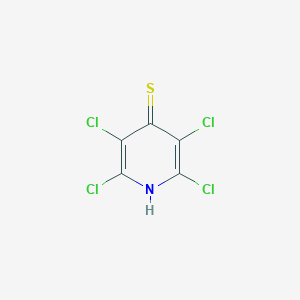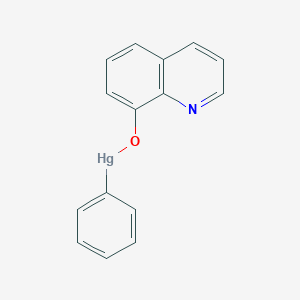
phenyl(quinolin-8-olato-N1,O8)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(quinolin-8-olato-N1,O8)mercury, also known as Phenylmercury(II) 8-quinolinolate, is a chemical compound that has been widely used in scientific research applications. It is a coordination complex of mercury with quinolin-8-ol ligands, and its chemical formula is C18H12HgN2O.
Wirkmechanismus
The mechanism of action of Phenyl(quinolin-8-olato-N1,O8)mercury is not fully understood. However, it is believed that the compound interacts with thiol-containing proteins and enzymes, leading to the inhibition of their activity. This can result in the induction of apoptosis in cancer cells and the detection of cysteine and homocysteine in biological samples.
Biochemische Und Physiologische Effekte
Phenyl(quinolin-8-olato-N1,O8)mercury has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. The compound has also been shown to interact with thiol-containing proteins and enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes and the induction of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Phenyl(quinolin-8-olato-N1,O8)mercury in lab experiments is its ability to selectively interact with thiol-containing proteins and enzymes. This can allow for the specific targeting of these proteins and enzymes, which can be useful in the development of new drugs and therapies. However, one of the limitations of using the compound is its toxicity. The compound can be toxic to cells and can lead to cell death if not used properly.
Zukünftige Richtungen
There are many future directions for the use of Phenyl(quinolin-8-olato-N1,O8)mercury in scientific research. One of the directions is the development of new anticancer agents based on the compound. The compound has shown promise in inducing apoptosis in cancer cells, and further research can lead to the development of new drugs and therapies. Another direction is the development of new fluorescent probes for the detection of thiol-containing proteins and enzymes. The compound has been used as a fluorescent probe for the detection of cysteine and homocysteine, and further research can lead to the development of new probes with higher sensitivity and selectivity.
Synthesemethoden
The synthesis of Phenyl(quinolin-8-olato-N1,O8)mercury involves the reaction of mercury(II) acetate with quinolin-8-ol in the presence of phenylboronic acid. The reaction proceeds through the formation of a mercury(II) quinolinolate intermediate, which then reacts with phenylboronic acid to form the final product. The synthesis method has been well-established, and the compound can be obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Phenyl(quinolin-8-olato-N1,O8)mercury has been extensively used in scientific research applications. It has been used as a fluorescent probe for the detection of cysteine and homocysteine in biological samples. The compound has also been used as a catalyst in organic synthesis reactions. In addition, it has been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
14354-56-4 |
|---|---|
Produktname |
phenyl(quinolin-8-olato-N1,O8)mercury |
Molekularformel |
C15H11HgNO |
Molekulargewicht |
421.84 g/mol |
IUPAC-Name |
phenyl(quinolin-8-yloxy)mercury |
InChI |
InChI=1S/C9H7NO.C6H5.Hg/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-5-3-1;/h1-6,11H;1-5H;/q;;+1/p-1 |
InChI-Schlüssel |
FSRHNWZLCJXDBK-UHFFFAOYSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
SMILES |
C1=CC=C(C=C1)[Hg]OC2=CC=CC3=C2N=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2 |
Andere CAS-Nummern |
14354-56-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



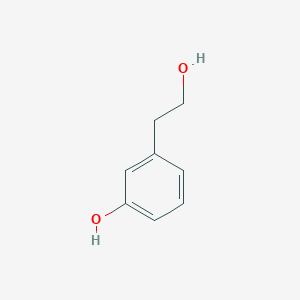
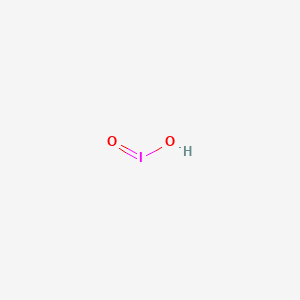
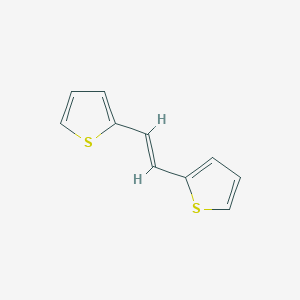
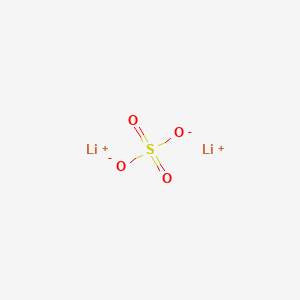
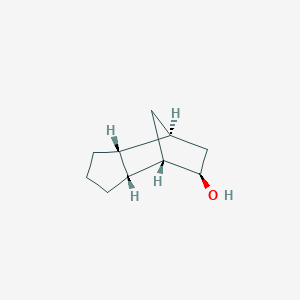
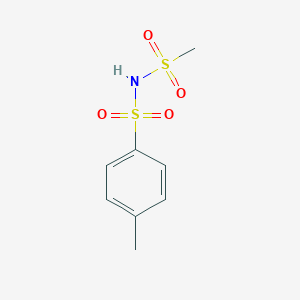

![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)


